molecular formula C5H9N3O3 B8282129 Carbamimidoyl-nitroso-acetic acid ethyl ester

Carbamimidoyl-nitroso-acetic acid ethyl ester

Cat. No. B8282129
M. Wt: 159.14 g/mol
InChI Key: OSXMHSQJNYOKKG-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

To a solution of 2M ammonia in Ethanol (152 ml, 0.304 mmol) at 0° C. to 5° C., ethyl ethoxycarbonylacetimidate HCl (25 g, 0.127 mmol) was added over 30 minutes. The reaction was stirred vigorously at this temperature for 3 hours, after which a solution of sodium nitrite in water (9.63 g, 0.139 mmol) was added in a single portion. The pH of the mixture was adjusted to pH6 with the addition of 5N HCl. The reaction mixture was left to stir at RT overnight. The yellow precipitate formed was filtered under vacuum, washed with water and dried to give the title compound;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step One
Name
ethyl ethoxycarbonylacetimidate HCl
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].C(O)C.Cl.[CH2:6]([O:8][C:9]([CH2:11][C:12](=[NH:16])OCC)=[O:10])[CH3:7].[N:17]([O-:19])=O.[Na+].O.Cl>>[CH2:6]([O:8][C:9](=[O:10])[CH:11]([C:12](=[NH:16])[NH2:1])[N:17]=[O:19])[CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
152 mL
Type
reactant
Smiles
C(C)O
Name
ethyl ethoxycarbonylacetimidate HCl
Quantity
25 g
Type
reactant
Smiles
Cl.C(C)OC(=O)CC(OCC)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9.63 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
STIRRING
Type
STIRRING
Details
to stir at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered under vacuum
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(N=O)C(N)=N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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